molecular formula C9H8BN3O2 B14076786 (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid

(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14076786
M. Wt: 200.99 g/mol
InChI Key: LOMBSGQVUHYVJV-UHFFFAOYSA-N
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Description

(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .

Scientific Research Applications

(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce desired biological effects .

Comparison with Similar Compounds

  • (2-(Pyridin-2-yl)pyrimidin-5-yl)boronic acid
  • (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
  • (2-(Thienyl)pyrimidin-5-yl)boronic acid

Comparison: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of both pyridine and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry and material science .

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(2-pyridin-3-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6,14-15H

InChI Key

LOMBSGQVUHYVJV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CN=CC=C2)(O)O

Origin of Product

United States

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